

Application Note: A Scalable, One-Pot Synthesis of 3-Iodopyridin-4-ol

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Compound of Interest

Compound Name: 3-Iodopyridin-4-ol

Cat. No.: B189408

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Introduction

3-Iodopyridin-4-ol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure is a key intermediate for the synthesis of a variety of pharmaceutical compounds, including kinase inhibitors and other biologically active molecules. The development of a robust and scalable synthetic route to this intermediate is crucial for ensuring a reliable supply for research and manufacturing. This application note describes a scalable, one-pot synthesis of **3-Iodopyridin-4-ol** from commercially available pyridin-4-ol. The described method is designed for high yield and purity, minimizing the need for complex purification steps, making it suitable for industrial applications.

Methodology

The synthesis proceeds via an electrophilic iodination of the pyridin-4-ol ring. Pyridin-4-ol exists in equilibrium with its tautomer, 4-pyridone. The electron-rich nature of the ring system facilitates iodination at the 3-position. This one-pot method utilizes molecular iodine as the iodine source in the presence of a base to neutralize the hydrogen iodide byproduct, driving the reaction to completion. The choice of solvent and base is critical for achieving high selectivity and yield.

Advantages of this Protocol:

- **Scalability:** The protocol is designed for easy scale-up from laboratory to pilot plant and production scales.

- **One-Pot Synthesis:** A streamlined process that reduces handling and potential for material loss.
- **High Yield:** The reaction conditions are optimized for high conversion and product yield.
- **Cost-Effective:** Utilizes readily available and relatively inexpensive starting materials and reagents.
- **Simplified Purification:** The product can often be isolated by simple filtration and washing, avoiding costly and time-consuming chromatographic purification.

Experimental Protocol: Scale-up Synthesis of 3-Iodopyridin-4-ol

This protocol details the synthesis of **3-Iodopyridin-4-ol** on a multi-gram scale, which can be linearly scaled for larger quantities.

Materials:

- Pyridin-4-ol
- Iodine (I₂)
- Sodium Bicarbonate (NaHCO₃)
- Methanol (MeOH)
- Deionized Water

Equipment:

- Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
- Heating/cooling circulator
- Filtration apparatus (e.g., Buchner funnel)
- Vacuum oven

Procedure:

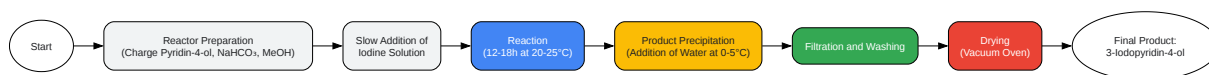
- Reaction Setup:
 - Charge the jacketed glass reactor with pyridin-4-ol and methanol.
 - Begin stirring to dissolve the starting material.
- Reagent Addition:
 - Add sodium bicarbonate to the stirred solution.
 - In a separate container, prepare a solution of iodine in methanol.
 - Slowly add the iodine solution to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature at 20-25 °C.
- Reaction:
 - After the addition is complete, continue to stir the reaction mixture at room temperature for 12-18 hours.
 - Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
- Work-up and Isolation:
 - Upon completion, cool the reaction mixture to 0-5 °C.
 - Slowly add deionized water to the reaction mixture to precipitate the product.
 - Stir the resulting slurry for 1 hour at 0-5 °C.
 - Filter the solid product using a Buchner funnel.
 - Wash the filter cake with cold deionized water until the filtrate is colorless.
- Drying:
 - Dry the isolated solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Quantitative Data Summary

Parameter	Value
Reactants	
Pyridin-4-ol	1.0 equivalent
Iodine (I ₂)	1.1 equivalents
Sodium Bicarbonate (NaHCO ₃)	2.5 equivalents
Solvent	
Methanol	10 volumes (relative to pyridin-4-ol)
Reaction Conditions	
Temperature	20-25 °C
Reaction Time	12-18 hours
Expected Yield	
Yield	85-95%
Product Characteristics	
Appearance	Off-white to pale yellow solid
Purity (by HPLC)	>98%

Process Visualization

The following diagram illustrates the key stages of the scale-up synthesis of **3-Iodopyridin-4-ol**.



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Caption: Workflow for the scale-up synthesis of **3-Iodopyridin-4-ol**.

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